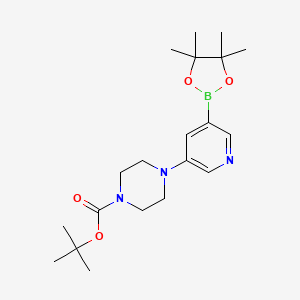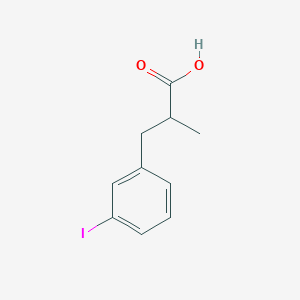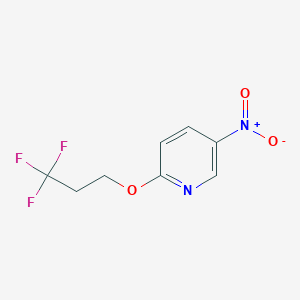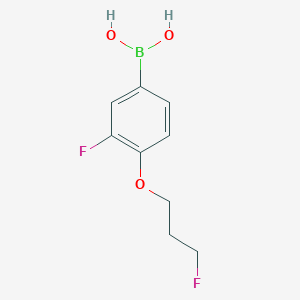![molecular formula C13H15NO3 B1400707 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid CAS No. 1183133-04-1](/img/structure/B1400707.png)
4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid consists of 13 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . For a detailed structural analysis, it’s recommended to use software tools that can visualize the molecule based on its molecular formula.Physical And Chemical Properties Analysis
Some basic physical and chemical properties such as density, melting point, and boiling point can be found in the Material Safety Data Sheet (MSDS) provided by chemical suppliers . For a comprehensive analysis of its properties, it’s recommended to refer to scientific literature or conduct experimental measurements.Applications De Recherche Scientifique
Crystalline Structure and Molecular Conformation
A study by Azumaya et al. (2003) analyzed the crystalline structure of a cyclic hexamer of a compound closely related to 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid. The study found that this compound adopts a folded conformation with cis (E) conformation in all six N-methylamides, showing significant intermolecular CH/n contacts in the crystal. This research provides insights into the molecular conformation and crystalline structure of such compounds, which can be crucial for understanding their chemical properties and potential applications (Azumaya et al., 2003).
Potential in Retinoidal Activity
Kagechika et al. (1988) investigated aromatic amides, including compounds similar to this compound, for their retinoidal activities. The study found that certain structural elements, such as a medium-sized alkyl group and a carboxyl group, are essential for eliciting retinoidal activities. These findings suggest the potential use of such compounds in the development of retinoids, which are used in the treatment of skin disorders and cancers (Kagechika et al., 1988).
Spectroscopic Analysis
Takač and Topić (2004) performed FT-IR and NMR spectroscopic studies on salicylic acid derivatives, closely related to the compound . Their research compared the spectral characteristics of these derivatives, providing essential data on the structural and spectral properties of such compounds. This information is valuable for identifying and analyzing similar compounds in various research and industrial applications (Takač & Topić, 2004).
Synthesis and Chemical Transformation
Research by Qing (2000) on the synthesis of compounds similar to this compound, specifically focusing on n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, highlights the methodologies and chemical reactions involved in the synthesis of complex benzoic acid derivatives. These insights are crucial for chemical synthesis and the development of new materials and pharmaceuticals (Qing, 2000).
Novel Probes and Molecular Interactions
Jianzhong et al. (1997) investigated the twisted intramolecular charge transfer of a compound similar to this compound. Their study contributed to the understanding of molecular interactions and the development of novel probes for scientific research, potentially expanding the applications of such compounds in analytical chemistry (Jianzhong et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
4-[[cyclopropanecarbonyl(methyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(12(15)10-6-7-10)8-9-2-4-11(5-3-9)13(16)17/h2-5,10H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLQXYDZTDWNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)









